![molecular formula C26H20ClFN4O3S B3006225 N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 892386-26-4](/img/structure/B3006225.png)

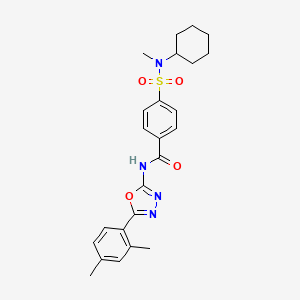

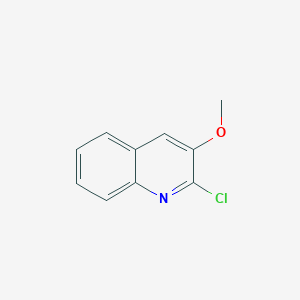

N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

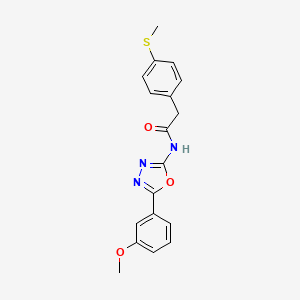

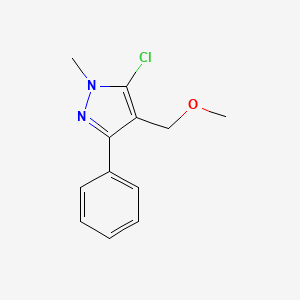

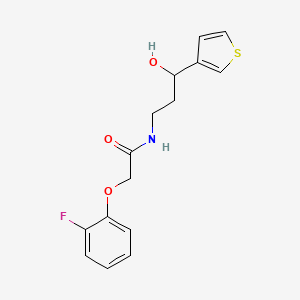

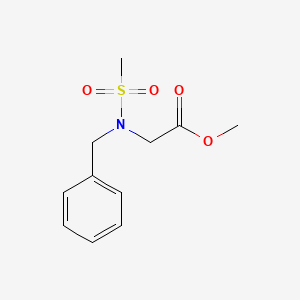

The compound "N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide" is a complex molecule that may be related to various pharmacological activities. The structure suggests the presence of multiple aromatic systems, a pyrimidine ring, and potential for diverse chemical reactivity due to the presence of functional groups such as acetamide, hydroxymethyl, and a thioether linkage.

Synthesis Analysis

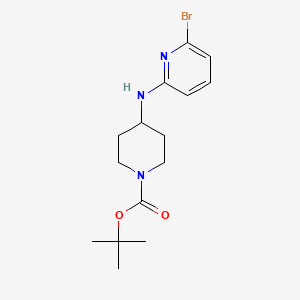

The synthesis of related acetamide compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized starting from chiral amino acids, introducing various alkyl and aryl substituents, and evaluated as opioid kappa agonists . Similarly, the synthesis of pyrimidine derivatives has been reported, where 6-fluorobenzo[b]pyran-4-one was reacted with various reagents to yield pyrimidine thione derivatives, which were further reacted to afford thiazolopyrimidines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related acetamides has been studied, revealing that hydrogen bonding and halogen interactions play a significant role in the crystal packing . These interactions are likely to be relevant to the compound of interest, given its structural features, such as the chlorophenyl and fluorophenyl groups, which can engage in similar interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be quite diverse. For example, pyrano[2,3-c]pyridine derivatives have been prepared and further reacted with aromatic amines to yield a series of carboxamides . The presence of a hydroxymethyl group in the compound of interest suggests that it could undergo similar reactions, potentially leading to a wide range of derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their substituents. For instance, the introduction of fluorine atoms has been shown to significantly affect the potency of thrombin inhibitors in the case of 2-(2-chloro-6-fluorophenyl)acetamides . The presence of both chloro and fluoro substituents in the compound of interest suggests that it may exhibit unique physical and chemical properties, potentially including high biological activity.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Pyrimidine derivatives, such as N-(2-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide, have been extensively studied for their biological activities. A study by Muralidharan, S. James Raja, and A. Deepti (2019) focused on the design and synthesis of novel pyrimidine derivatives. These compounds, including those with chlorophenyl substitution, demonstrated significant anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of these compounds (Muralidharan et al., 2019).

Anticancer Properties

Research on the anticancer properties of related compounds, such as fluoro-substituted benzo[b]pyran derivatives, has shown promising results. A study by A. G. Hammam, O. A. El-Salam, A. Mohamed, and N. A. Hafez (2005) reported the synthesis of fluoro-substituted benzo[b]pyran derivatives, which demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer (Hammam et al., 2005).

Antitumor Activity

The antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives has been evaluated in vitro against human breast adenocarcinoma cell lines. A study by A. El-Morsy, Mohamed El-Sayed, and Hamada S. Abulkhair (2017) highlighted that some of these derivatives, including N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, exhibited mild to moderate activity compared to doxorubicin, a reference antitumor drug (El-Morsy et al., 2017).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClFN4O3S/c1-14-23-17(15(12-33)11-29-14)10-18-25(35-23)31-24(16-6-2-4-8-20(16)28)32-26(18)36-13-22(34)30-21-9-5-3-7-19(21)27/h2-9,11,33H,10,12-13H2,1H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEDIHOLHJCAKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC=CC=C5Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)

![N-(o-tolyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3006158.png)

![N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B3006164.png)